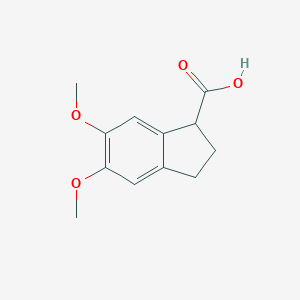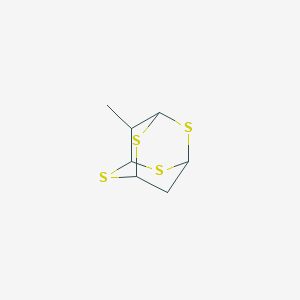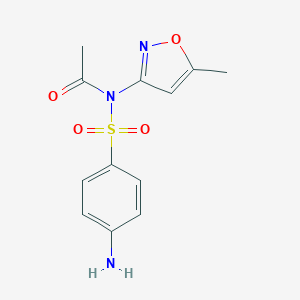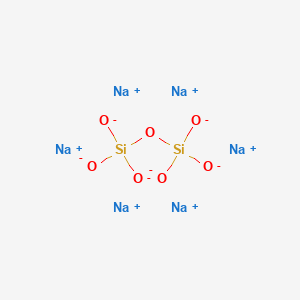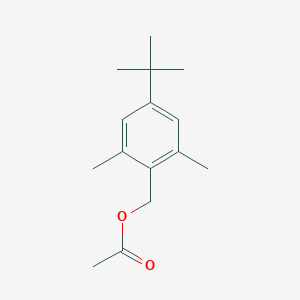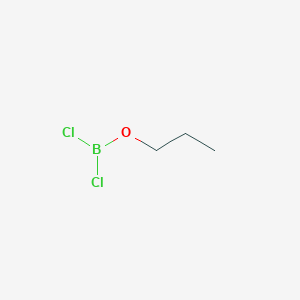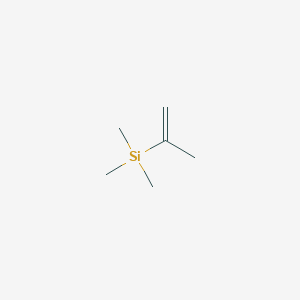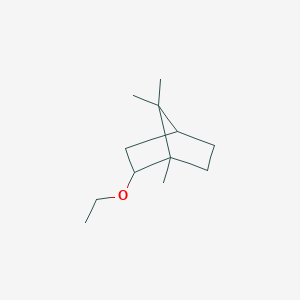
Ethoxybornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxybornane, also known as 2-ethoxy-2,3,3-trimethyl-norbornane, is a bicyclic organic compound that belongs to the family of norbornanes. It is a colorless, viscous liquid that is used as a solvent in various chemical reactions. Ethoxybornane has gained significant attention in scientific research due to its unique chemical properties, which make it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of ethoxybornane is not well understood. However, it is believed that its unique chemical properties, such as its ability to form hydrogen bonds and its steric hindrance, contribute to its effectiveness in various applications.
Biochemische Und Physiologische Effekte
Ethoxybornane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Ethoxybornane has several advantages for use in lab experiments. It is a non-polar solvent that can dissolve a wide range of organic compounds. It is also relatively inert, which makes it an ideal solvent for reactions that require high temperatures or strong acids or bases. However, ethoxybornane has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of ethoxybornane. One potential application is in the field of drug discovery, where it can be used as a solvent for the synthesis of new pharmaceuticals. Ethoxybornane can also be used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. Additionally, ethoxybornane can be used as a solvent in the production of advanced materials, such as polymers and nanomaterials. Further research is needed to explore the full potential of ethoxybornane in these and other applications.
Synthesemethoden
Ethoxybornane can be synthesized by several methods, including the Diels-Alder reaction, Birch reduction, and Grignard reaction. The most common method for synthesizing ethoxybornane is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethyl vinyl ether in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Ethoxybornane has been extensively studied for its potential applications in the fields of organic synthesis, drug discovery, and material science. It has been used as a solvent in various chemical reactions, including the synthesis of natural products, pharmaceuticals, and polymers. Ethoxybornane has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction.
Eigenschaften
CAS-Nummer |
19316-72-4 |
|---|---|
Produktname |
Ethoxybornane |
Molekularformel |
C12H22O |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
2-ethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
FTRQTUIGTQZQBL-UHFFFAOYSA-N |
SMILES |
CCOC1CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CCOC1CC2CCC1(C2(C)C)C |
Andere CAS-Nummern |
19316-72-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



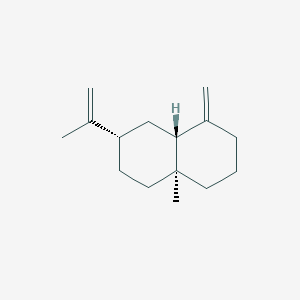
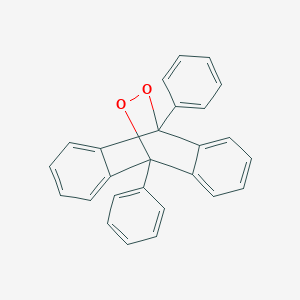
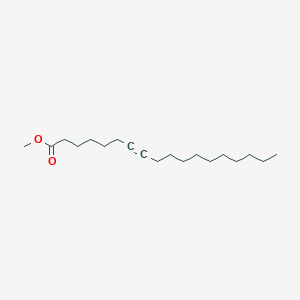
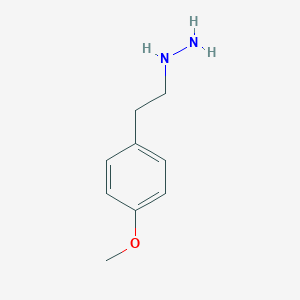
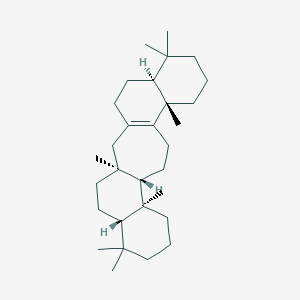
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
